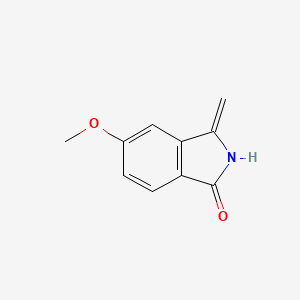
5-Methoxy-3-methyleneisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-methyleneisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are present in various natural products and pharmaceutical molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methyleneisoindolin-1-one can be achieved through various methods. One common approach involves the use of ultrasonic irradiation, which offers advantages such as improved reaction rates, yields, and selectivity. For instance, a small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This method is characterized by group tolerance, high efficiency, and the ability to perform reactions on a multigram scale.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of palladium or rhodium catalysts in tandem oxidative C–H activation and annulation reactions is one such method . Additionally, the treatment of 2-alkynylbenzoic acids with primary amines has been reported to form hydroxyisoindolinones .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-3-methyleneisoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the methoxy and methylene groups.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Methoxy-3-methyleneisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound serves as a versatile precursor in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-methyleneisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress, decrease mitochondrial membrane potential, disrupt the cell cycle, and induce apoptosis in cancer cells . These effects are mediated through the compound’s interaction with protein kinase drug targets and other cellular pathways .
Comparación Con Compuestos Similares
5-Methoxy-3-methyleneisoindolin-1-one can be compared with other similar compounds, such as:
3-Hydroxyisoindolin-1-ones: These compounds share a similar core structure but differ in the presence of the hydroxy group at the 3-position.
4-Dimethylaminophthalimide: This compound is an oxygen isosteric fluorophore with similar solvatochromic fluorescence properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
5-methoxy-3-methylideneisoindol-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6-9-5-7(13-2)3-4-8(9)10(12)11-6/h3-5H,1H2,2H3,(H,11,12) |
Clave InChI |
XTYMPYBTUQBWHE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)NC2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




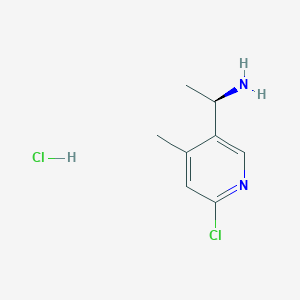
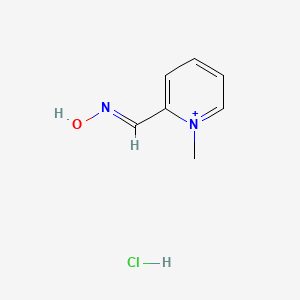

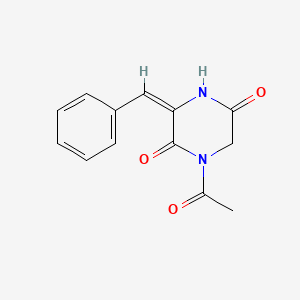
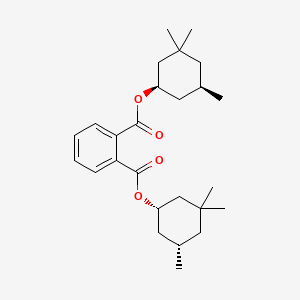
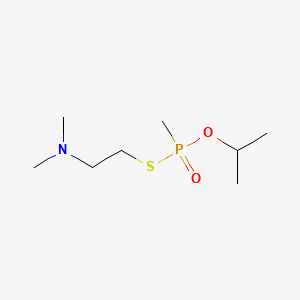
![3-acetyl-3-hydroxypentanedioic acid;4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide](/img/structure/B12816849.png)
![tert-Butyl 3-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)azetidine-1-carboxylate](/img/structure/B12816850.png)
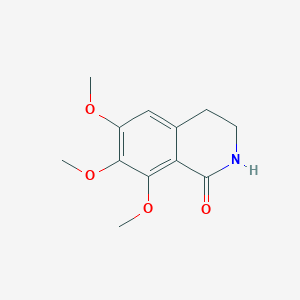

![2-Ethoxy-5-methyl-2H-benzo[d]imidazole](/img/structure/B12816874.png)

